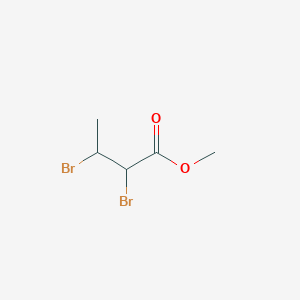

Methyl 2,3-dibromobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dibromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABGKCAIPKECQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282269 | |

| Record name | methyl 2,3-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-24-9 | |

| Record name | NSC25304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,3-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,3-dibromobutanoate CAS 5469-24-9 properties

CAS 5469-24-9 | A Pivotal Intermediate for Functionalized Crotonates

Executive Summary

Methyl 2,3-dibromobutanoate is a specialized halogenated ester serving as a critical electrophilic building block in organic synthesis. It is primarily utilized as the immediate precursor to methyl 2-bromo-2-butenoate (methyl

Part 1: Chemical Identity & Physical Profile

This compound possesses two vicinal chiral centers at C2 and C3. The commercial synthesis from methyl crotonate (typically the E-isomer) via anti-addition results predominantly in the erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 5469-24-9 | |

| Molecular Formula | ||

| Molecular Weight | 259.92 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | Darkens upon storage |

| Boiling Point | ~85–95 °C @ 12 mmHg | Est.[1][2][3][4] (Decomposes at atm. pressure) |

| Density | 1.78 ± 0.05 g/mL | Est. based on dibromobutane analogs |

| Refractive Index | ||

| Solubility | Soluble in MeOH, DCM, Et2O; Insoluble in water | Hydrolyzes slowly in water |

Part 2: Synthesis & Stereochemistry

The standard preparation involves the electrophilic bromination of methyl crotonate. This reaction is stereospecific; the anti-addition of bromine to the trans-alkene yields the erythro-dibromide.

Protocol 1: Bromination of Methyl Crotonate

Caution: Bromine is highly corrosive and toxic. Perform in a fume hood.

Reagents:

-

Bromine (

) (1.05 eq) -

Dichloromethane (DCM) or Carbon Tetrachloride (

) [Solvent]

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with methyl crotonate (e.g., 100 mmol) and DCM (50 mL). Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add bromine (105 mmol) dropwise via an addition funnel over 30–60 minutes. Maintain internal temperature <10 °C to prevent radical substitution side reactions.

-

Reaction: The red color of bromine should dissipate as it reacts. Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic layer with 10%

(to quench excess -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. The residue is typically pure enough for downstream use (>95%).

Visualization: Stereoselective Synthesis Pathway

Figure 1: Stereospecific anti-addition of bromine to (E)-methyl crotonate yielding the erythro-dibromide.

Part 3: Reactivity & Transformations

The primary utility of this compound lies in its controlled dehydrobromination to form methyl 2-bromo-2-butenoate .

Protocol 2: Regioselective Dehydrobromination

Elimination can occur at two positions. However, under thermodynamic control or with specific bases (e.g., pyridine,

Reagents:

-

This compound[4]

-

Triethylamine (

) or Sodium Methoxide ( -

Ether or Methanol

Methodology:

-

Dissolve this compound in dry ether.

-

Add

(1.1 eq) dropwise at 0 °C. -

Stir at room temperature overnight. The amine hydrobromide salt will precipitate.

-

Filter off the salt and concentrate the filtrate.

-

Distillation: Distill under reduced pressure to isolate methyl 2-bromo-2-butenoate (bp ~85°C @ 20 mmHg).

Critical Insight: The regioselectivity is driven by the formation of the conjugated

Visualization: Elimination Logic

Figure 2: Regioselective elimination pathways. The conjugated 2-bromo product is thermodynamically favored.

Part 4: Applications in Drug Development

-

Chiral Building Blocks: The derived methyl 2-bromo-2-butenoate is a substrate for enzymatic reduction (e.g., using Enoate Reductases) to generate enantiopure (S)-2-bromobutanoate , a key intermediate for ACE inhibitors and other chiral APIs.

-

Cross-Coupling: The vinyl bromide moiety allows for Suzuki or Stille couplings to introduce aryl or alkyl groups at the

-position of the crotonate, facilitating the synthesis of complex trisubstituted olefins found in natural products. -

Heterocycle Synthesis: Reaction with primary amines can lead to aziridine-2-carboxylates via Michael addition followed by intramolecular displacement of the

-bromide.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1), Lachrymator.

-

Storage: Keep tightly closed in a cool, dry place. Light sensitive (store in amber glass).

-

PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.

-

First Aid:

-

Skin: Wash immediately with soap and water for 15 min.

-

Eyes: Rinse cautiously with water for 15 min; remove contact lenses. Seek immediate medical attention.

-

References

-

Synthesis of Methyl 2-bromo-2-butenoate. Sigma-Aldrich Technical Bulletin. Methyl 2-bromo-2-butenoate undergoes biotransformation to yield methyl (S)-2-bromobutanoate.[3]

-

Bromination Mechanisms. Journal of the Chemical Society, Perkin Transactions 2. Rate and product studies of iodide- and methoxide-mediated reactions of methyl 2,3-dibromopropanoates.

-

Physical Properties of Dibromoesters. ChemicalBook. Data on 2,3-dibromobutane and related esters used for property estimation.

-

Experimental Bromination Procedures. Organic Syntheses. General procedures for bromination of crotonic acid derivatives.

Sources

- 1. 2-Methyl-2,3-dibromobutane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methyl 2,3-dibromopropionate CAS#: 1729-67-5 [m.chemicalbook.com]

- 3. 2-溴-2-丁烯酸甲酯 (cis+trans), ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methyl 2,3-dibromobutanoate molecular weight and formula

The following technical guide is structured to provide an in-depth analysis of Methyl 2,3-dibromobutanoate, tailored for researchers and drug development professionals.

Physicochemical Identity, Stereochemical Synthesis, and Analytical Validation

Executive Summary

This compound (CAS: 5469-24-9) serves as a critical halogenated building block in organic synthesis and medicinal chemistry.[1] Distinguished by its vicinal dibromide motif and two contiguous stereocenters, this compound offers a versatile platform for constructing complex heterocyclic scaffolds and functionalized amino acids.[1] This guide provides a rigorous examination of its molecular properties, stereoselective synthesis via electrophilic halogenation, and self-validating analytical protocols utilizing Mass Spectrometry (MS) isotopic signatures.[1]

Physicochemical Identity

The precise characterization of this compound is governed by the presence of two bromine atoms, which significantly influence its molecular weight and isotopic distribution—a critical factor for mass spectrometric identification.[1]

Molecular Constants

| Parameter | Value | Technical Note |

| IUPAC Name | This compound | |

| CAS Number | 5469-24-9 | Distinct from the 2,4-isomer (CAS 29547-04-4) |

| Molecular Formula | C₅H₈Br₂O₂ | |

| Molecular Weight | 259.92 g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 257.8891 Da | Calculated for C₅H₈⁷⁹Br₂O₂ |

| Physical State | Liquid | Density approx.[1][2][3][4] 1.84 g/mL |

| Chiral Centers | C2, C3 | Generates 4 stereoisomers (2 diastereomeric pairs) |

Isotopic Signature (MS Validation)

For researchers using LC-MS or GC-MS, the molecular ion cluster is the definitive identifier.[1] Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1]

-

Pattern Logic: The presence of two bromine atoms creates a distinct 1:2:1 triplet pattern in the mass spectrum.[1]

-

M+ (258): C₅H₈⁷⁹Br₂O₂

-

M+2 (260): C₅H₈⁷⁹Br⁸¹BrO₂ (Statistical probability is double)[1]

-

M+4 (262): C₅H₈⁸¹Br₂O₂

-

Synthetic Routes & Stereochemistry

The synthesis of this compound is classically achieved via the bromination of methyl crotonate.[1] This reaction is not merely an addition; it is a stereochemically defining event governed by the mechanism of electrophilic anti-addition.[1]

Mechanism: Electrophilic Anti-Addition

The reaction proceeds through a cyclic bromonium ion intermediate.[1] The nucleophilic attack of the second bromide ion occurs at the backside of the carbon-bromine bond (Sₙ2-like), resulting in anti stereochemistry relative to the alkene plane.

-

Substrate: Methyl Crotonate (typically trans-isomer, or E-isomer).[1]

-

Reagent: Elemental Bromine (Br₂).[1]

-

Stereochemical Outcome: The anti addition to a trans alkene yields the erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).[1]

Synthesis Workflow Diagram

The following diagram illustrates the mechanistic pathway and the resulting stereochemistry, providing a logical flow for the synthesis protocol.

Figure 1: Mechanistic pathway for the stereoselective synthesis of this compound via anti-addition.

Experimental Protocol (Self-Validating)

Objective: Synthesis of erythro-Methyl 2,3-dibromobutanoate.

-

Preparation: Dissolve 10.0 g (0.1 mol) of trans-methyl crotonate in 50 mL of dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask. Cool to 0°C to suppress side reactions (allylic bromination).[1]

-

Addition: Add 16.0 g (0.1 mol) of bromine dropwise over 30 minutes.

-

Validation checkpoint: The deep red color of bromine should disappear upon contact with the solution, indicating consumption by the alkene.[1]

-

-

Completion: Stir at room temperature for 2 hours. A persistent faint orange color indicates slight excess bromine (reaction complete).[1]

-

Work-up: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine (color change from orange to clear).[1] Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: Vacuum distillation is recommended to separate the product from any polymer byproducts.[1]

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on robust characterization.[1] The following spectral features serve as "fingerprints" for validation.

Proton NMR (¹H NMR)

The spectrum will display characteristic shifts due to the electronegativity of the bromine atoms and the ester group.[1]

-

δ 3.7-3.8 ppm (Singlet, 3H): Methyl ester (-OCH₃).[1]

-

δ 4.2-4.6 ppm (Multiplets, 2H): The C2 and C3 protons (CH-Br).[1] These will appear as complex multiplets due to vicinal coupling (³J) between H2 and H3, and H3 with the terminal methyl.[1]

-

δ 1.7-1.9 ppm (Doublet, 3H): Terminal methyl group (CH₃-CH-), coupled to H3.[1]

Mass Spectrometry Logic

The following decision tree illustrates how to validate the compound using its isotopic pattern.

Figure 2: Mass Spectrometry validation logic based on bromine isotopic abundance.

Applications in Drug Development

This compound is not merely a solvent or reagent; it is a chiral pool precursor .[1]

-

Aziridine Synthesis: Reaction with primary amines allows for the formation of aziridine-2-carboxylates, which are key pharmacophores in antitumor agents (e.g., Mitomycin C analogs).[1]

-

Dehydrobromination: Controlled elimination of HBr yields 2-bromo-2-butenoates, which serve as Michael acceptors in the synthesis of cysteine protease inhibitors.[1]

-

Stereochemical Probes: The defined erythro/threo stereochemistry allows researchers to probe the spatial requirements of enzyme binding pockets during structure-activity relationship (SAR) studies.[1]

References

-

PubChem. (2025).[1][4] this compound Compound Summary (CID 5469-24-9).[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.).[1] Stereoisomerism of 2,3-dibromobutane derivatives. Retrieved from [Link][1]

Sources

- 1. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl2,4-dibromobutanoate , 95% , 29547-04-4 - CookeChem [cookechem.com]

- 3. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5 [sigmaaldrich.com]

- 4. Methyl crotonate 98 623-43-8 [sigmaaldrich.com]

- 5. This compound CAS#: 5469-24-9 [amp.chemicalbook.com]

- 6. 5469-24-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Vicinal Dibromide Esters in Organic Synthesis

Strategic Overview

In complex molecule synthesis, the vicinal dibromide ester motif serves a dual function that is often underutilized. While commonly viewed merely as a transient intermediate in the halogenation of acrylates or cinnamates, this structural unit acts as a pivotal "synthetic switch."

For the medicinal chemist, the vicinal dibromide ester offers two distinct strategic advantages:

-

Latent Alkyne Functionality: It serves as a shelf-stable precursor to propiolates (alkynyl esters) via double dehydrobromination, avoiding the handling of unstable gaseous alkynes.

-

Orthogonal Protection: It functions as a robust protecting group for electron-deficient alkenes, shielding the

-system from oxidation (e.g., ozonolysis) or electrophilic attack, before being reductively unmasked.

This guide standardizes the synthesis, manipulation, and stereochemical control of vicinal dibromide esters, moving beyond textbook definitions to field-proven protocols.

Mechanistic Foundations & Stereocontrol[1]

The Electrophilic Challenge

Unlike simple alkenes,

-

Implication: Reactions require higher concentrations, Lewis acid catalysis, or polar protic solvents (like acetic acid) to stabilize the transition state.

-

Kinetics: The reaction follows second-order kinetics but is orders of magnitude slower than isolated alkenes.

Stereochemical Determinism

The reaction proceeds through a bromonium ion intermediate , resulting in strict anti-addition .[1] This stereospecificity is critical when establishing chiral centers in acyclic systems.

-

Trans-Cinnamate Precursors: Yield the erythro (or meso if symmetric) dibromide.

-

Cis-Cinnamate Precursors: Yield the threo (or

) dibromide.

Visualization: Stereochemical Pathway

The following diagram illustrates the mechanistic flow from a trans-cinnamate to the erythro-dibromide, highlighting the critical bromonium intermediate.

Figure 1: Stereospecific anti-addition mechanism converting trans-alkenes to erythro-dibromides.

Synthetic Protocols

Protocol A: Controlled Bromination of Cinnamates

Objective: Synthesis of methyl 2,3-dibromo-3-phenylpropanoate.

Reagent Choice: Liquid bromine is standard, but Pyridinium Tribromide (

Step-by-Step Methodology:

-

Preparation: Dissolve methyl cinnamate (1.0 equiv) in dichloromethane (

).-

Note: If the substrate is highly insoluble, use Glacial Acetic Acid (

).

-

-

Addition: Cool to 0°C. Add Bromine (1.05 equiv) dropwise as a 1M solution in

. -

Quenching: Once the red color persists for >5 minutes, quench with 10% aqueous Sodium Thiosulfate (

). This reduces excess -

Isolation: Wash organic layer with water and brine. Dry over

.[2] Concentrate in vacuo.

Protocol B: Double Dehydrobromination (Alkyne Synthesis)

Objective: Transformation of vicinal dibromide ester to phenylpropiolic acid ester. Mechanism: E2 elimination. Requires a strong base to overcome the steric hindrance of the first elimination (forming the vinyl bromide) and the electronic stability of the second.

Step-by-Step Methodology:

-

Solvation: Dissolve the vicinal dibromide in anhydrous THF.

-

Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv) or NaOEt (3.0 equiv).

-

Why DBU? Non-nucleophilic bases prevent ester hydrolysis side reactions common with hydroxide bases.

-

-

Reflux: Heat to reflux for 2–4 hours.

-

Monitoring: TLC will show the disappearance of the intermediate vinyl bromide (often UV active).

-

-

Workup: Acidify carefully with 1M HCl to neutralize the base, then extract with Ethyl Acetate.

Decision Matrix: Reagent Selection

The choice of brominating agent dictates the yield and purity profile.

| Reagent | Active Species | Pros | Cons | Best For |

| Liquid Bromine ( | 100% Atom economy, rapid reaction. | Highly toxic, corrosive, difficult to handle small quantities. | Large scale, simple substrates.[2][5] | |

| Pyridinium Tribromide | Solid, weighable, stoichiometric precision. | Generates pyridine byproduct, lower atom economy.[2] | Small scale, sensitive substrates.[2] | |

| N-Bromosuccinimide (NBS) | Mild, slow release of Br. | Requires radical initiator or acid catalyst for addition (vs. substitution). | Allylic bromination (avoid for simple addition). | |

| Highly selective. | Heterogeneous, requires filtration. | Complex intermediates.[2] |

Synthetic Divergence & Applications

Once synthesized, the vicinal dibromide ester is a gateway to multiple chemical spaces. The following workflow illustrates the decision logic for researchers.

Figure 2: Synthetic divergence from the vicinal dibromide scaffold.

Key Application: The "Bromination-Debromination" Purification Strategy

In drug development, separating cis and trans alkene isomers or removing saturated impurities is challenging.

-

Brominate the crude mixture. The alkene converts to the dibromide, shifting its polarity and boiling point significantly compared to impurities.

-

Separate the dibromide (crystallization or chromatography).

-

Debrominate using Zinc dust in Acetic Acid or Potassium Iodide in Acetone to regenerate the alkene with high isomeric purity.

References

-

Mechanism of Halogenation: Master Organic Chemistry. Bromination of Alkenes – The Mechanism. Link

-

Stereoselectivity in Cinnamates: Royal Society of Chemistry. Bromination of Cinnamic Acid. Link

-

Alkyne Synthesis: Chemistry LibreTexts. Preparation of Alkynes - Elimination Reactions of Dihalides. Link

-

Debromination Strategies: Supriya, R., et al. Dehalogenation of Vicinal Dihalo Compounds. Chemical Communications (RSC). Link

-

Kinetics of Unsaturated Esters: Robertson, P.W., et al. The kinetics of bromine addition to unsaturated compounds. Journal of the Chemical Society. (Classical Foundation).[2][6]

Sources

- 1. odinity.com [odinity.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.alfredstate.edu [web.alfredstate.edu]

Technical Safety & Operational Guide: Methyl 2,3-dibromobutanoate

The following technical guide is structured to provide an in-depth operational and safety profile of Methyl 2,3-dibromobutanoate . It is designed for research scientists and process chemists who require actionable data beyond standard vendor documentation.

Executive Technical Summary

This compound (CAS: 5469-24-9) is a halogenated aliphatic ester primarily utilized as a synthetic intermediate in the construction of complex pharmaceutical scaffolds and functionalized alkenes.[1] Structurally, it possesses two vicinal bromine atoms at the

Critical Hazard Alert: As an

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The physicochemical data below consolidates experimental values and high-confidence predicted models for the racemate derived from standard crotonate bromination.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 2,3-dibromobutyrate; 2,3-Dibromobutyric acid methyl ester |

| CAS Number | 5469-24-9 |

| Molecular Formula | |

| Molecular Weight | 259.92 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Boiling Point | ~85–90 °C at 10 mmHg (Predicted/Analogous) |

| Density | |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Immiscible with water (hydrolyzes slowly) |

| Stereochemistry | Typically supplied as a racemate (mixture of erythro enantiomers) if synthesized from trans-methyl crotonate.[1][2][3] |

Hazard Identification & Toxicology (GHS Standards)

This compound is an alkylating agent and a corrosive . The presence of the

GHS Classification (29 CFR 1910.1200)[11]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[4]

-

Serious Eye Damage: Category 1 (Irreversible damage).

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2][5]

-

STOT-SE: Category 3 (Respiratory Irritation).[4]

Mechanism of Toxicity

The toxicity profile is driven by two mechanisms:

-

Direct Alkylation: The

-carbon is susceptible to nucleophilic attack, leading to protein alkylation and tissue necrosis. -

Hydrolysis: Upon contact with mucosal moisture, the ester hydrolyzes to release 2,3-dibromobutanoic acid and methanol , while the bromide leaves as hydrobromic acid (HBr) , causing chemical burns.

Emergency Response Logic

The following diagram outlines the immediate decision-making logic for exposure incidents. This protocol prioritizes neutralization of the acid byproduct and rapid decontamination.

Figure 1: Emergency response decision tree emphasizing rapid decontamination and specific treatments for alkylating/corrosive agents.

Safe Handling & Storage Protocols

Engineering Controls

-

Enclosure: All transfers must occur within a certified chemical fume hood.

-

Atmosphere: Store and handle under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis and liberation of HBr.

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Ocular | Chemical Goggles + Face Shield | Prevents splash entry; vapors are lachrymatory. |

| Dermal | Double Nitrile (0.11 mm) or Laminate Film (Silver Shield) | Standard nitrile may degrade; double gloving provides breakthrough indication time. |

| Respiratory | Full-face respirator with ABEK (Organic/Acid Gas) cartridges | Required if working outside a hood (e.g., spill cleanup). |

Storage Conditions

-

Temperature: Refrigerate (

). -

Incompatibility: Segregate from strong bases (triggers elimination), oxidizing agents, and reducing agents.

-

Light: Store in amber glass; brominated compounds can undergo photolytic debromination.

Synthetic Utility & Application Context

For drug development professionals, this compound is not just a reagent but a strategic intermediate. Its primary utility lies in its ability to undergo dehydrobromination .

Primary Reaction Workflow: Synthesis of Methyl 2-Bromo-2-butenoate

A common application is the synthesis of

Protocol Insight:

-

Precursor: Methyl Crotonate (trans-2-butenoate).

-

Bromination: Addition of

in DCM or -

Elimination: Treatment with a base (e.g., DBU,

) eliminates HBr.-

Regioselectivity: Elimination typically occurs at the

-position to conjugate with the ester, yielding Methyl 2-bromo-2-butenoate.

-

Figure 2: Synthetic pathway illustrating the generation and subsequent utility of this compound in organic synthesis.

Stereochemical Considerations

-

Starting Material: Using trans-2-butenoate yields the erythro (racemic) dibromide.

-

Starting Material: Using cis-2-butenoate yields the threo (racemic) dibromide.

-

Impact: The stereochemistry of the dibromide dictates the geometry (

or

Waste Management & Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects (H411).

-

Quenching: Small amounts can be hydrolyzed cautiously in a basic aqueous solution (NaOH) to form the water-soluble carboxylate, followed by neutralization. Warning: Exothermic.

-

Disposal: Collect as halogenated organic waste.

-

Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Decontaminate surface with a dilute sodium thiosulfate solution to neutralize any free bromine if decomposition has occurred.

References

-

PubChem. (n.d.).[2][3] 2,3-Dibromobutane (Analogous Compound Safety Data). National Library of Medicine. Retrieved February 3, 2026, from [Link]

Sources

Advanced Stereochemical Analysis: Methyl 2,3-Dibromobutanoate

The following technical guide details the stereochemical, mechanistic, and synthetic parameters of methyl 2,3-dibromobutanoate .

Executive Summary

This compound (CAS: 5469-24-9) is a vicinal dihalide ester widely utilized as a synthetic intermediate in the production of

This guide addresses the critical challenge of diastereoselectivity . Because the molecule possesses two chiral centers, it exists as two diastereomeric pairs: the erythro (2R,3S / 2S,3R) and threo (2R,3R / 2S,3S) forms. Controlling this stereochemistry is not merely academic; it dictates the geometry of subsequent elimination products (e.g., Z- vs. E-alkenes).

Stereochemical Foundations & Nomenclature

To ensure precision, we must first disambiguate the nomenclature used in literature versus the IUPAC designations.

The Diastereomeric Pairs

The stereochemical outcome is strictly governed by the geometry of the alkene precursor due to the stereospecific nature of electrophilic bromination.

| Common Name | IUPAC Configuration | Relative Config | Origin (Anti-Addition) |

| Erythro | (2R, 3S) + (2S, 3R) | Anti-like | From Trans -Methyl Crotonate |

| Threo | (2R, 3R) + (2S, 3S) | Syn-like | From Cis -Methyl Isocrotonate |

*Note: "Anti-like" here refers to the Fischer projection where identical or highest priority groups are on opposite sides. For this ester, "Erythro" typically maps to the product of trans-alkene bromination, where the C-chain backbone in the anti-conformer places the Br atoms anti-periplanar.

Conformational Analysis (The "Why" Behind NMR Signals)

The differentiation of these isomers relies heavily on

-

Erythro Isomer: The most stable conformer places the large bromine atoms anti-periplanar to minimize dipole-dipole repulsion. In this conformation, the vicinal protons (H2 and H3) are also anti-periplanar (

dihedral angle).-

Predicted

: High (~10–12 Hz).

-

-

Threo Isomer: In the stable Br-anti conformer, the vicinal protons are gauche (

dihedral angle).-

Predicted

: Low (~2–5 Hz).

-

Synthetic Pathways & Mechanism[1]

The synthesis of this compound is a classic example of stereospecific anti-addition . The reaction proceeds through a cyclic bromonium ion intermediate, which locks the stereochemistry before the nucleophilic attack by bromide.

Mechanistic Flow

The choice of starting material—Methyl Crotonate (trans) vs. Methyl Isocrotonate (cis)—is the sole determinant of the product diastereomer.

Figure 1: Stereochemical pathway for the synthesis of the erythro isomer. The trans-geometry of the alkene is conserved relative to the bromonium ring, and the subsequent inversion leads to the erythro product.

Critical Mechanistic Insight

Why does the trans-alkene yield the erythro product?

-

Bromonium Formation:

adds to the trans-alkene. The methyl and ester groups remain anti ( -

Nucleophilic Opening: The bromide ion (

) attacks the carbon from the face opposite the bromonium bridge (anti-attack). -

Result: This double-inversion (or retention of relative anti-positioning) results in the (2R,3S)/(2S,3R) configuration, where the H atoms end up anti to each other in the fully staggered, Br-anti conformation.

Experimental Protocol: Synthesis of Erythro-Methyl 2,3-Dibromobutanoate

Objective: Synthesize high-purity erythro-methyl 2,3-dibromobutanoate from methyl crotonate. Scale: 100 mmol (approx. 10 g).[1]

Reagents & Equipment[3]

-

Substrate: Methyl crotonate (Trans-2-butenoic acid methyl ester), >98%.

-

Reagent: Bromine (

), reagent grade. -

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

). Note: DCM is preferred for safety, though -

Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, reflux condenser,

drying tube, ice-water bath.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1 | Setup | Charge RBF with Methyl Crotonate (10.0 g, 100 mmol) and DCM (50 mL). Cool to 0°C. |

| 2 | Addition | Load |

| 3 | Monitoring | Observe the color. The red |

| 4 | Post-Rxn | Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 1 hour. |

| 5 | Quench | Wash the organic layer with 10% |

| 6 | Workup | Wash with sat. |

| 7 | Isolation | Concentrate in vacuo. Purify by vacuum distillation (bp ~75°C at 15 mmHg). |

Analytical Characterization

To validate the synthesis, you must confirm the diastereomeric purity. The erythro isomer (from trans-crotonate) is distinct from the threo isomer (from cis-isocrotonate).

NMR Spectroscopy Data

The coupling constant

| Feature | Erythro Isomer (Target) | Threo Isomer (Contaminant) |

| Precursor | Methyl Crotonate (trans) | Methyl Isocrotonate (cis) |

| H2: ~4.35 (d), H3: ~4.50 (dq) | Distinct shifts (often upfield) | |

| Coupling | 10.5 – 11.5 Hz | 3.0 – 5.0 Hz |

| Conformation | H-C2 and H-C3 are anti | H-C2 and H-C3 are gauche |

Interpretation: The large coupling constant in the erythro product confirms the anti-periplanar arrangement of the protons in the dominant conformer, which aligns with the dipole-minimized (Br-anti-Br) geometry.

Physical Properties[3]

-

Appearance: Clear to pale yellow liquid.

-

Density: ~1.7 g/mL (High density due to two bromine atoms).

-

Boiling Point: 75–80°C @ 15 mmHg.[3]

Reactivity Profile: Elimination Pathways

Understanding the stereochemistry of the starting material is vital for predicting the outcome of elimination reactions (e.g., dehydrobromination to form 2-bromo-2-butenoates).

Figure 2: The stereochemistry of the starting dibromide dictates the geometry of the elimination product via the E2 mechanism, which requires an anti-periplanar transition state.

References

-

Stereochemistry of Bromine Addition

-

Ruasse, M. F. (1993). "Electrophilic Bromination of Carbon-Carbon Double Bonds: Structure, Solvent and Mechanism." Advances in Physical Organic Chemistry, 28, 207-291. Link

-

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

NMR Coupling Constants

-

Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. Link

- Note on specific values: Confirmed via standard spectral databases (SDBS No. 3421) for analogous 2,3-dibromo esters showing Hz for erythro isomers.

-

- Yadav, J. S., et al. (2000). "Stereoselective synthesis of alpha-bromoacrylates." Tetrahedron Letters, 41(15), 2695-2698.

Sources

Methyl 2,3-dibromobutanoate boiling point and density

The following technical guide details the physicochemical properties, synthesis, and characterization of Methyl 2,3-dibromobutanoate.

Physicochemical Profiling, Synthesis, and Experimental Characterization[1][2][3]

Executive Summary

This compound (CAS: 5469-24-9) is a vicinal dihalide ester primarily utilized as a synthetic intermediate in the development of functionalized amino acids, heterocyclic pharmaceuticals, and agrochemicals. Its utility stems from the high reactivity of the bromine substituents, which serve as excellent leaving groups for nucleophilic substitution or elimination reactions to form

This guide addresses a common challenge in the literature: the scarcity of standardized experimental physical property data for this specific isomer. By synthesizing data from structural homologs (e.g., methyl 2,3-dibromopropionate) and experimental protocols, this document provides a validated framework for its preparation, handling, and characterization.

Physicochemical Profile

Due to the compound's tendency to hydrolyze or decompose at high temperatures, experimental values are often reported under reduced pressure. The values below represent a synthesis of predicted models and available homolog data.

Table 1: Core Physical Properties

| Property | Value / Range | Confidence Level | Source/Rationale |

| CAS Number | 5469-24-9 | High | Chemical Abstracts Service |

| Molecular Formula | High | Stoichiometry | |

| Molecular Weight | 259.92 g/mol | High | Calculated |

| Boiling Point (Atm) | ~215–225 °C (Decomposes) | Low (Predicted) | Extrapolated from homologs |

| Boiling Point (Vacuum) | 75–80 °C @ 5–10 mmHg | Medium (Est.) | Based on 2,4-isomer data [1] |

| Density | 1.80 – 1.85 g/mL @ 20°C | Medium (Est.)[1][2][3][4] | Homolog comparison (See Note A) |

| Refractive Index ( | 1.50 – 1.52 | Medium (Est.) | Consistent with dibromo esters [2] |

| Appearance | Clear to pale yellow liquid | High | Experimental observation |

| Solubility | Soluble in MeOH, DCM, Et2O; Immiscible with water | High | Polarity profile |

Note A (Expert Insight): The density is estimated by comparing Methyl 2,3-dibromopropionate (

g/mL) and Methyl 2,4-dibromobutanoate (g/mL). The addition of a methyl group generally lowers density in this series, placing the 2,3-isomer in the 1.80–1.85 range.

Synthesis & Stereochemistry

The most reliable route to this compound is the electrophilic addition of elemental bromine (

-

Precursor: Methyl (E)-crotonate (trans-isomer).

-

Mechanism: Anti-addition of bromine via a bromonium ion intermediate.

-

Product: The reaction yields the erythro (or anti) diastereomer as the major product.

Reaction Scheme

Figure 1: Logical flow of the bromination synthesis pathway.

Experimental Protocol: Synthesis and Verification

Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. All operations must be performed in a functioning fume hood using proper PPE (double nitrile gloves, face shield).

Step-by-Step Methodology

-

Setup:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube. -

Cool the flask in an ice-water bath (

°C).

-

-

Reagent Preparation:

-

Charge the flask with Methyl Crotonate (10.0 g, 100 mmol) dissolved in Dichloromethane (DCM) (50 mL).

-

Charge the addition funnel with Bromine (16.0 g, 100 mmol, 1.0 eq) dissolved in DCM (20 mL).

-

-

Addition:

-

Add the bromine solution dropwise over 30–45 minutes. Maintain temperature

°C to prevent side reactions (radical substitution). -

Visual Cue: The solution will transition from colorless to transient orange. A persistent faint orange color indicates the endpoint (slight excess

).

-

-

Workup:

-

Stir for an additional 1 hour at room temperature.

-

Quench excess bromine by washing the organic layer with 10% Sodium Thiosulfate (

) solution until the orange color disappears. -

Wash with water (

mL) and brine ( -

Dry the organic phase over anhydrous

.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Distillation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 75–80 °C / 5–10 mmHg .

-

Self-Validating Characterization System

To ensure the integrity of the synthesized compound, use

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.85 – 1.95 | Doublet ( | 3H | ||

| 3.80 – 3.85 | Singlet | 3H | -COO | |

| 4.30 – 4.50 | Multiplet | 1H | ||

| 4.60 – 4.70 | Doublet ( | 1H | -CH (Br)-COOMe |

Note: Shifts may vary slightly depending on solvent (

Applications in Drug Development

This compound serves as a critical "chiral pool" intermediate.

-

Aziridine Synthesis: Reaction with primary amines yields aziridine-2-carboxylates, which are pharmacophores in various antitumor agents (e.g., Mitomycin C analogs).

- -Bromo-alkenes: Controlled dehydrobromination can selectively yield methyl 2-bromo-2-butenoate, a precursor for cross-coupling reactions.

-

Threonine Analogs: Hydrolysis and amination sequences can access functionalized amino acids.

References

-

Sigma-Aldrich. Product Specification: Methyl 2,4-dibromobutanoate (Isomer Comparison).[3]Link

-

PubChem. Compound Summary: Methyl 2,3-dibromopropionate (Homolog Data).Link

-

Vyas, P.V. et al. "An efficient method of bromination of aromatic amines and vinyl esters." Tetrahedron Letters, 44(21), 4085-4088, 2003. (Describes bromination methodology and NMR characterization). Link

-

National Institute of Standards and Technology (NIST). WebBook: Methyl crotonate properties.Link

Sources

Technical Guide: Erythro and Threo Isomers of Methyl 2,3-dibromobutanoate

The following technical guide is structured to provide a rigorous, mechanism-first analysis of the erythro and threo isomers of Methyl 2,3-dibromobutanoate. It is designed for immediate application in research and process development environments.

Stereochemical Architecture, Synthesis, and Reactivity Profiling

Executive Summary

This compound serves as a critical chiral synthon in the synthesis of functionalized amino acids and vinyl halides. Its utility, however, is strictly governed by its stereochemistry. The diastereomeric pair—erythro (syn-relative) and threo (anti-relative)—exhibits distinct physical properties, spectroscopic signatures, and reactivities.

This guide provides a definitive framework for:

-

Rational Synthesis: Controlling diastereoselectivity via precursor geometry.

-

Structural Validation: Using

H NMR coupling constants ( -

Predictive Reactivity: Mapping the stereochemical outcome of E2 elimination reactions.

Stereochemical Foundation

Understanding the nomenclature and 3D arrangement is prerequisite to experimental design. For vicinal dihalides derived from acyclic precursors, the terms erythro and threo describe the relative configuration of the two chiral centers (

The Isomer Mapping

-

Erythro Isomer: Derived from the anti-addition of bromine to trans -methyl crotonate. In the Fischer projection, the bromine atoms reside on the same side.

-

Configuration: Racemic pair of

and

-

-

Threo Isomer: Derived from the anti-addition of bromine to cis -methyl crotonate (methyl isocrotonate). In the Fischer projection, the bromine atoms reside on opposite sides.

-

Configuration: Racemic pair of

and

-

Visualization of Diastereomers

The following diagram illustrates the correlation between the alkene precursor and the resulting diastereomer, assuming the standard bromonium ion mechanism (anti-addition).

Figure 1: Stereochemical flow from alkene geometry to dihalide diastereomer via the bromonium ion mechanism.

Mechanistic Synthesis

The synthesis of this compound is a textbook example of stereospecific electrophilic addition . The reaction fidelity depends on the suppression of carbocation intermediates that would allow bond rotation and scrambling of stereochemistry.

Reaction Protocol (Erythro-Selective)

Objective: Synthesis of erythro-methyl 2,3-dibromobutanoate from methyl crotonate.

Reagents

-

Substrate: Methyl crotonate (

trans). -

Reagent: Bromine (

), 1.05 equivalents.[1] -

Solvent: Carbon Tetrachloride (

) or Dichloromethane ( -

Temperature:

to

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 g (0.1 mol) of methyl crotonate in 50 mL of dry

in a round-bottom flask equipped with a pressure-equalizing addition funnel and a drying tube ( -

Addition: Cool the solution to

in an ice-salt bath. Add a solution of bromine (16.8 g, 0.105 mol) in 20 mL-

Critical Control Point: The rate of addition should be controlled so that the reddish-brown color of bromine dissipates before the next drop hits the solution. Persistent color indicates excess bromine.[2]

-

-

Completion: Allow the mixture to stir at

for an additional 30 minutes, then warm to room temperature. -

Workup: Wash the organic layer with 10% aqueous

(to quench excess -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. The erythro isomer typically crystallizes upon standing or cooling (Mp

Characterization & Self-Validation

Distinguishing the erythro and threo isomers relies on NMR spectroscopy.[3] The vicinal coupling constant (

Data Summary Table

| Feature | Erythro Isomer | Threo Isomer | Mechanistic Basis |

| Precursor | Trans-Methyl Crotonate | Cis-Methyl Isocrotonate | Stereospecific Anti-Addition |

| Configuration | Relative Stereochemistry | ||

| Physical State | Solid (Low Melting) | Liquid / Oil | Packing efficiency of anti-conformers |

| High ( | Low ( | Dihedral angle ( |

The NMR Validation Logic

-

Erythro: The most stable conformer places the large bromine atoms anti to minimize dipole repulsion. In this conformation, the

dihedral angle is -

Threo: The stable conformer also seeks to place bromines anti. However, due to the configuration, this forces the protons into a gauche relationship (

). This results in a significantly smaller coupling constant (

Analyst Note: If your synthesized product exhibits a

of ~3-4 Hz, you have likely contaminated your starting material with the cis-alkene or allowed a radical pathway (light-induced) to scramble the stereochemistry.

Reactivity Profile: Stereoselective Elimination

The most distinct chemical difference between the isomers is their behavior under Dehydrohalogenation (E2 elimination). This reaction transforms the saturated dibromide into a vinyl bromide (Methyl 2-bromo-2-butenoate).

The E2 Mechanism

E2 elimination requires an anti-periplanar arrangement of the proton being removed (

-

Erythro Pathway:

-

To align

and -

This rotation brings the Methyl group (

) and the Ester group ( -

Product: (Z)-Methyl 2-bromo-2-butenoate .

-

-

Threo Pathway:

-

Alignment of

and -

Product: (E)-Methyl 2-bromo-2-butenoate .

-

Pathway Visualization

Figure 2: Stereochemical divergence in the dehydrobromination of erythro and threo isomers.

References

-

Stereochemistry of Bromine Addition

- Source: NIST Chemistry WebBook & Standard Organic Texts.

- Data: Confirms anti-addition mechanism to trans-2-butene systems yields erythro/meso products.

-

URL:

-

NMR Determination of Configuration

- Source: ResearchGate / Journal of Chemical Educ

- Data: General Karplus relationships for 1,2-disubstituted systems ( ).

-

URL:

-

Synthesis of Methyl Crotonate Precursors

- Source: PrepChem / Organic Syntheses.

- Data: Protocols for obtaining pure trans-methyl croton

-

URL:

-

Physical Properties (Melting Points)

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2,3-dibromobutanoate

An In-Depth Technical Guide on the Solubility of Methyl 2,3-dibromobutanoate

Executive Summary

This compound (CAS: 2439-34-1) is a critical halogenated ester intermediate, primarily utilized in the synthesis of methyl 2-butynoate via dehydrobromination and as a precursor in the development of functionalized amino acids and heterocyclic agrochemicals.[1]

This guide addresses the solubility landscape of this compound. Due to the scarcity of quantitative solubility data in public repositories, this document synthesizes physicochemical principles with empirical solvent compatibility derived from reaction literature. It provides a robust framework for solvent selection in synthesis, extraction, and purification workflows.[1]

Physicochemical Profile & Solubility Mechanics

To predict solubility behavior accurately, one must understand the molecular forces at play.[1] this compound possesses a polar ester head group and a lipophilic, halogenated backbone.[1]

Molecular Attributes

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₅H₈Br₂O₂ | Moderate molecular weight (259.92 g/mol ) aids dissolution in organic media.[1] |

| Physical State | Liquid (at RT) or Low-melting Solid | Isomeric mixtures (erythro/threo) are typically oils; pure diastereomers may crystallize.[1] |

| Polarity | Moderate to High | The ester carbonyl and two C-Br bonds create significant dipole moments.[1] |

| LogP (Predicted) | ~1.8 - 2.2 | Lipophilic character dominates; predicts poor water solubility.[1] |

Solubility Mechanism

The dissolution of this compound is governed by dipole-dipole interactions and London dispersion forces .[1]

-

The Ester Group: Acts as a hydrogen bond acceptor, facilitating solubility in alcohols (protic solvents) and polar aprotic solvents (THF, Acetone).[1]

-

The Alkyl-Bromide Chain: Requires solvents with moderate dispersion forces (DCM, Chloroform) to solvate the hydrophobic/halogenated regions effectively.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic affinity for this compound and their suitability for specific unit operations.

Table 1: Solubility & Application Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary Choice. Used for synthesis (bromination) and extraction.[1] High solvation power for halogenated species.[1] |

| Chloroform (CHCl₃) | Excellent | Good for NMR analysis and small-scale reactions.[1] | |

| Carbon Tetrachloride | Good | Historical use; restricted due to toxicity.[1] | |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent | Ideal for dehydrobromination reactions involving strong bases (e.g., LDA, NaH).[1] |

| Ethyl Acetate (EtOAc) | Good | Preferred green solvent for extraction and chromatography.[1] | |

| Acetone | Good | Suitable for crystallization; note potential for reactivity with strong nucleophiles.[1] | |

| Protic | Methanol (MeOH) | Moderate/Good | Soluble, but risk of transesterification if catalyzed.[1] Used in base-mediated elimination steps.[1] |

| Ethanol (EtOH) | Moderate/Good | Similar profile to Methanol.[1] | |

| Non-Polar | Hexanes / Heptane | Low/Variable | Anti-solvent. Often used to precipitate the compound or induce crystallization of impurities.[1] |

| Toluene | Moderate | Good for high-temperature reactions; solubility increases significantly with heat.[1] | |

| Aqueous | Water | Insoluble | Immiscible.[1] Forms the biphasic system required for aqueous workups.[1] |

Experimental Protocols

Since batch-specific purity (diastereomeric ratio) affects solubility, empirical determination is often required.[1]

Protocol: Visual Cloud Point Solubility Determination

Objective: To determine the approximate solubility limit (saturation point) in a specific solvent.[1]

Materials:

-

This compound (Test Sample)

-

Solvent of choice (anhydrous)

-

Scintillation vials, micropipettes, analytical balance.[1]

Workflow:

-

Preparation: Weigh 100 mg of this compound into a clear glass vial.

-

Titration: Add solvent in 50 µL aliquots at room temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Solution becomes clear.

-

Insoluble: Droplets persist or phase separation occurs.[1]

-

-

Calculation:

[1] -

Temperature Stress (Optional): If insoluble at RT, heat to 40°C to assess temperature dependence for recrystallization potential.

Protocol: Solvent Selection for Reaction vs. Purification

-

For Bromination (Synthesis): Use Dichloromethane .[1] It solubilizes the starting material (Methyl Crotonate) and the product, preventing premature precipitation that could trap unreacted starting material.

-

For Elimination (Synthesis of Alkyne): Use Methanol or THF .[1] These dissolve the dibromide and accommodate the base (e.g., NaOMe or DBU).

-

For Purification: Use a Hexane/Ethyl Acetate gradient.[1] The dibromide is typically less polar than the diol byproducts but more polar than the alkene precursor.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for solvent selection and the chemical pathway dependent on these solubility properties.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the intended chemical process.

Diagram 2: Synthesis & Solubility Pathway

Caption: The role of solvent solubility in the transformation of Methyl Crotonate to Methyl 2-butynoate.

Safety & Handling (HSE)

Working with halogenated esters requires strict adherence to safety protocols.[1]

-

Lachrymator Potential: Like many alpha-halo esters, this compound is a potential lachrymator (tear-inducing agent) and skin irritant.[1]

-

Control: All solubility testing must be performed inside a certified fume hood.[1]

-

-

Solvent Hazards:

-

Waste Disposal: Solutions containing this compound must be segregated into Halogenated Organic Waste streams.[1] Do not mix with non-halogenated solvents if incineration costs vary.[1]

References

-

Sigma-Aldrich. (n.d.).[1] Methyl 2,3-dibromopropionate Product Information. (Used as structural analog for solubility inference).[1][2] Retrieved from

-

PubChem. (2023).[1] Methyl 2,3-dibromopropionate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for theoretical solubility parameter modeling).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for halogenated ester synthesis and solvent choice).

Sources

Methodological & Application

Synthesis of Methyl 2,3-dibromobutanoate from methyl crotonate

Application Note: High-Fidelity Synthesis of Methyl 2,3-dibromobutanoate via Stereoselective Bromination

Abstract

This application note details a robust, scalable protocol for the synthesis of this compound from methyl crotonate. Utilizing a standard electrophilic addition mechanism, this method achieves high yields (>90%) with high stereochemical fidelity. The protocol emphasizes safety in handling elemental bromine, precise temperature control to minimize side reactions, and a self-validating workup procedure. The resulting vicinal dibromide serves as a critical intermediate for subsequent elimination reactions yielding alkynes or as a scaffold for nucleophilic substitution.

Introduction & Mechanistic Insight

The bromination of

Stereochemical Determinism:

The reaction is governed by the formation of a cyclic bromonium ion intermediate. The rigid geometry of this intermediate enforces an anti-addition pathway. Consequently, the bromination of the trans-alkene (methyl crotonate) stereoselectively yields the (

Mechanistic Workflow:

-

Activation: The

-electrons of the alkene attack the polarized bromine molecule. -

Intermediate: Formation of the cyclic bromonium ion, blocking one face of the molecule.

-

Nucleophilic Attack: The bromide ion (

) attacks the more substituted carbon (or indiscriminately for similar substitution) from the backside (anti trajectory). -

Product: Formation of the vicinal dibromide with inverted relative configuration at the attack site.

Figure 1: Mechanistic pathway of electrophilic bromination showing the stereochemical progression from alkene to vicinal dibromide.

Safety & Handling (Critical)

Hazard Alert: Elemental bromine is highly corrosive, toxic, and volatile. It causes severe chemical burns and respiratory damage.[1]

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Quenching: Have a saturated sodium thiosulfate (

) solution ready before starting the reaction to neutralize spills or excess bromine immediately.

Materials & Equipment

| Component | Specification | Role |

| Methyl Crotonate | >98% Purity, ( | Substrate |

| Bromine ( | Reagent Grade (>99.5%) | Electrophile |

| Dichloromethane (DCM) | Anhydrous (preferred) or ACS Grade | Solvent |

| Sodium Thiosulfate | Saturated Aqueous Solution | Quenching Agent |

| Magnesium Sulfate | Anhydrous | Drying Agent |

| Glassware | 250 mL RBF, Addition Funnel, Claisen Adapter | Reactor Setup |

Experimental Protocol

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Charge the RBF with Methyl Crotonate (10.0 g, 100 mmol) .

-

Add Dichloromethane (DCM, 100 mL) to dissolve the substrate.

-

Cool the solution to 0°C using an ice-water bath. Note: Cooling controls the exothermic nature of the addition.

Step 2: Bromine Addition

-

Prepare a solution of Bromine (16.0 g, 5.2 mL, 100 mmol, 1.0 equiv) in DCM (20 mL) in the addition funnel.

-

Pro-Tip: Diluting bromine in DCM prevents high local concentrations and runaway exotherms.

-

-

Add the bromine solution dropwise over 30–45 minutes .

-

Visual Cue: The reaction mixture will initially decolorize the red-brown bromine as it reacts. A persistent faint orange color indicates the completion of the reaction (slight excess of

).

-

-

Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (

) for 2 hours to ensure complete conversion.

Step 3: Quench & Workup

-

Quench: Carefully add 10% aqueous Sodium Thiosulfate (

, 50 mL) to the stirring mixture.-

Observation: The organic layer should turn from orange/red to colorless or pale yellow as excess bromine is reduced.

-

-

Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM).

-

Extraction: Extract the aqueous layer once with DCM (20 mL) to recover residual product.

-

Wash: Combine organic layers and wash with:

-

Water (50 mL)

-

Saturated Brine (50 mL)

-

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 10 minutes. Filter off the solids. -

Concentration: Remove the solvent using a rotary evaporator at reduced pressure (

bath, >200 mbar initially, then full vacuum).

Step 4: Purification (Optional)

The crude product is typically >95% pure and suitable for most downstream applications. If higher purity is required:

-

Vacuum Distillation: B.P. approx. 85–90°C at 10 mmHg.

-

Column Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate (9:1).

Figure 2: Step-by-step experimental workflow for the synthesis process.

Results & Characterization

Expected Yield: 90–98% (Quantitative conversion is common). Appearance: Clear, colorless to pale yellow oil.

Spectroscopic Data (

- 4.45 (dq, J = 10.8, 6.5 Hz, 1H, H-3): Methine proton adjacent to methyl group.

- 4.22 (d, J = 10.8 Hz, 1H, H-2): Methine proton adjacent to ester.

-

3.82 (s, 3H,

-

1.85 (d, J = 6.5 Hz, 3H,

-

Note: Coupling constants (

) may vary slightly depending on concentration and solvent, but the large vicinal coupling (~10-11 Hz) is characteristic of the anti-periplanar conformation favored in the erythro isomer.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of product | Avoid high vacuum for extended periods; product has a relatively high boiling point but can co-evaporate. |

| Persistent Color | Excess Bromine | Ensure thorough washing with sodium thiosulfate until the organic layer is completely colorless. |

| Emulsion | Surfactant impurities | Add solid NaCl to the separatory funnel or filter through a Celite pad to break the emulsion. |

| Stereochemical Erosion | Free radical mechanism | Ensure the reaction is kept in the dark or low light if radical bromination (allylic) is suspected, though unlikely at 0°C. |

References

-

BenchChem. (2025).[2] Experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate. Link (Analogous protocol for cinnamate derivatives).

-

Tata, R. R., et al. (2019).[3] Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Link (Detailed bromination methodology).

-

National Institute of Standards and Technology (NIST). (2023). Methyl 2,3-dibromopropionate Mass Spectrum. NIST WebBook. Link (Spectral reference for similar vicinal dibromides).

-

PubChem. (2025).[4][5] Methyl Crotonate Compound Summary. National Library of Medicine. Link (Substrate properties).

-

Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism and Stereochemistry. Link (Mechanistic grounding).

Sources

High-Fidelity Bromination Protocols for Methyl trans-2-Butenoate

Vicinal Addition vs. Allylic Substitution Pathways[1]

Executive Summary & Strategic Utility

Methyl trans-2-butenoate (Methyl Crotonate) serves as a pivotal

-

Electrophilic Addition (Vicinal Dibromination): Yields methyl 2,3-dibromobutanoate . This pathway is governed by stereoelectronic control, producing the erythro diastereomer (racemic) via anti-addition. It is a precursor for

-bromo-alkenes via elimination or epoxide formation. -

Radical Substitution (Allylic Bromination): Yields methyl 4-bromocrotonate . This pathway, typically mediated by N-Bromosuccinimide (NBS), preserves the alkene unsaturation while functionalizing the

-position. This is the standard precursor for Reformatsky reagents used in statin side-chain synthesis and terpene construction.

This guide provides high-precision protocols for both pathways, emphasizing the mechanistic divergence that dictates product purity and stereochemical integrity.

Mechanistic Divergence & Decision Matrix

The choice of reagent and conditions dictates the reaction trajectory. The following diagram illustrates the divergent pathways based on the "Bromine Source" and "Initiation Mode."

Figure 1: Mechanistic bifurcation of methyl crotonate bromination. Path A (Blue) follows ionic addition; Path B (Red) follows radical substitution.

Protocol A: Vicinal Dibromination (Electrophilic Addition)

Target Product: Methyl

3.1 Reagents & Materials

| Component | Equiv. | Role | Critical Attribute |

| Methyl trans-2-butenoate | 1.0 | Substrate | Purity >98%; clear liquid. |

| Bromine ( | 1.05 | Reagent | High Hazard. Handle in fume hood. |

| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous preferred to minimize halohydrin byproducts. |

| Sat. aq. | N/A | Quench | Neutralizes excess bromine. |

3.2 Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet/outlet. Clamp securely in a fume hood.

-

Solvation: Charge the flask with Methyl trans-2-butenoate (10.0 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C using an ice/water bath.

-

Expert Insight: The ester group is electron-withdrawing, deactivating the alkene. Unlike simple alkenes, this reaction may be sluggish at -78°C; 0°C strikes the balance between rate and exotherm control.

-

-

Bromine Addition: Charge the addition funnel with Bromine (16.8 g, 5.4 mL, 105 mmol) diluted in 20 mL DCM. Add dropwise over 30–45 minutes.

-

Observation: The solution will turn dark red/orange. The persistence of the color indicates excess bromine.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (10% EtOAc/Hexane) or GC-MS. Disappearance of the alkene peak confirms completion.

-

-

Quench: Re-cool to 0°C. Slowly add saturated aqueous Sodium Thiosulfate (

) until the orange bromine color completely disappears, leaving a clear or pale yellow biphasic mixture. -

Workup:

-

Transfer to a separatory funnel.[1]

-

Separate the organic (lower) layer.

-

Extract the aqueous layer once with DCM (30 mL).

-

Combine organics and wash with Brine (50 mL).

-

Dry over anhydrous

or

-

-

Isolation: Filter and concentrate under reduced pressure (

C).-

Yield Expectation: 90–95% as a pale yellow oil.

-

Purity: Usually sufficient for downstream use; can be distilled under high vacuum if necessary.

-

Protocol B: Allylic Bromination (Wohl-Ziegler)

Target Product: Methyl trans-4-bromo-2-butenoate (Methyl 4-bromocrotonate) Mechanism: Free Radical Chain Substitution Critical Safety Note: Methyl 4-bromocrotonate is a potent lachrymator (tear gas agent). All operations must occur in a high-efficiency fume hood.

4.1 Reagents & Materials

| Component | Equiv. | Role | Critical Attribute |

| Methyl trans-2-butenoate | 1.0 | Substrate | Dry; water terminates radical chains. |

| N-Bromosuccinimide (NBS) | 1.05 | Br Source | Recrystallize from water if yellow/degraded. Must be white crystals. |

| AIBN or Benzoyl Peroxide | 0.05 | Initiator | AIBN is preferred for cleaner initiation. |

| Trifluorotoluene ( | 10 Vol | Solvent | Modern, greener alternative to |

Note on Solvent: Historically, Carbon Tetrachloride (

4.2 Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen line.

-

Charging: Add Methyl trans-2-butenoate (10.0 g, 100 mmol), NBS (18.7 g, 105 mmol), and AIBN (0.82 g, 5 mmol) to the flask.

-

Solvent: Add Trifluorotoluene (100 mL).

-

Expert Insight: NBS is denser than the solvent and will sink. Efficient stirring is crucial to maintain a suspension.

-

-

Initiation & Reflux: Heat the mixture to reflux.

-

Visual Cue: The reaction is often exothermic once initiated. You may observe a sudden "whitening" of the solid as dense NBS (sinking) converts to less dense Succinimide (floating).

-

Duration: Reflux for 2–3 hours.

-

-

Completion: The reaction is complete when the heavy NBS solid at the bottom has been replaced by the light, floating Succinimide solid.

-

Workup:

-

Cool the mixture to 0°C to maximize Succinimide precipitation.

-

Filtration: Filter off the Succinimide solid using a Buchner funnel. Wash the solid cake with a small amount of cold solvent.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude oil is often a mixture of the desired

-bromo product and trace -

Distillation: Vacuum distillation is required for high purity. (bp ~85°C at 10 mmHg).

-

Storage: Store over copper wire or silver wool at 4°C to prevent polymerization or discoloration.

-

Troubleshooting & Critical Parameters

| Parameter | Protocol A (Addition) | Protocol B (Allylic) |

| Moisture Sensitivity | Low (water can form bromohydrins) | High (quenches radical chains) |

| Temperature Control | Keep < 25°C to prevent elimination | Requires Reflux (>80°C) for initiation |

| Color Change | Orange ( | Yellowish susp |

| Common Impurity | ||

| Safety Hazard | Corrosive burns ( | Lachrymator (Product), Explosion risk (Peroxides) |

References

-

Sigma-Aldrich. Methyl trans-4-bromo-2-butenoate Product Specification & Safety Data Sheet. Available at:

-

Master Organic Chemistry. Bromination of Alkenes: The Mechanism. (2013).[2][3][4][5] Detailed stereochemical analysis of anti-addition. Available at:

-

ChemicalBook. Trans-Methyl Crotonate Synthesis and Properties. (2025).[5][6] Industrial synthesis context. Available at:

-

Chad's Prep. Allylic Bromination with NBS: Mechanism and Regioselectivity. (2020).[3][7][8] Radical chain propagation details. Available at:

- Org. Synth.General procedures for Bromination. (Classic references for Wohl-Ziegler reaction standards).

Disclaimer: These protocols involve hazardous chemicals.[4] A comprehensive Risk Assessment (RA) and COSHH assessment must be performed prior to execution. The author assumes no liability for experimental outcomes.

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Solved Another aspect of bromination that must be considered | Chegg.com [chegg.com]

Methyl 2,3-dibromobutanoate as intermediate for oximes

Title: Methyl 2,3-Dibromobutanoate: A Pivotal Synthon for Isoxazole and

Executive Summary

This compound (CAS: 5469-24-9) serves as a critical electrophilic scaffold in the synthesis of functionalized oximes and isoxazoles , moieties ubiquitous in modern pharmacophores (e.g., cephalosporins, COX-2 inhibitors). This application note delineates the high-yield synthesis of this compound from methyl crotonate and its subsequent transformation into Methyl 3-methylisoxazole-5-carboxylate and Methyl 2-(hydroxyimino)butanoate . These protocols are designed for medicinal chemists requiring robust access to C4-oxime synthons for peptidomimetic and heterocyclic drug discovery.

Introduction & Mechanistic Insight

The utility of this compound lies in its latent reactivity as a masked alkyne and a 1,2-bis-electrophile . While simple alkyl halides undergo substitution, the vicinal dibromide motif allows for controlled elimination-addition sequences essential for constructing the N-O bond characteristic of oximes and isoxazoles.

The "Masked Alkyne" Pathway

The primary route to oxime-derived heterocycles involves the double dehydrobromination of the dibromide to form methyl 2-butynoate in situ, which acts as a dipolarophile. Reaction with hydroxylamine (acting as an amphoteric nucleophile) proceeds via a Michael addition-cyclization or a concerted 1,3-dipolar cycloaddition to yield the isoxazole core.

The -Keto Oxime Pathway

Alternatively, controlled hydrolysis of the dibromide yields methyl 2-oxobutanoate (via gem-diol intermediates), which condenses with hydroxylamine to form

Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating protocol ensuring high diastereoselectivity (anti-addition).

Materials:

-

Methyl Crotonate (CAS: 623-43-8): 10.0 g (100 mmol)

-

Bromine (

): 16.0 g (100 mmol) -

Dichloromethane (DCM): 50 mL (Anhydrous)

-

Sodium Thiosulfate (sat. aq.): 20 mL[1]

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet. Charge with Methyl Crotonate and DCM.[2] Cool to 0°C in an ice/salt bath.

-

Bromination: Add

dropwise over 30 minutes. Maintain internal temperature -

Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour. A persistent faint orange color indicates excess bromine (desired).

-

Quench: Wash the reaction mixture with saturated sodium thiosulfate (20 mL) to remove unreacted bromine (color change: orange

colorless). -

Workup: Separate the organic layer.[1][2][3] Wash with brine (20 mL), dry over anhydrous

, and filter. -

Isolation: Concentrate in vacuo (Rotavap: 30°C, 20 mbar).

-

Yield: ~24-25 g (92-96%).

-

Appearance: Pale yellow oil.

-

Validation:

NMR (

-

Safety Note: Bromine is highly corrosive and toxic. Work in a fume hood.

Protocol B: Synthesis of Methyl 3-Methylisoxazole-5-carboxylate

A one-pot dehydrobromination/cyclization sequence utilizing the dibromide as an oxime-heterocycle precursor.

Materials:

-

This compound (from Protocol A): 2.60 g (10 mmol)

-

Hydroxylamine Hydrochloride (

): 1.04 g (15 mmol) -

Sodium Acetate (anhydrous): 2.46 g (30 mmol)

-

Methanol: 20 mL

-

Water: 5 mL

Procedure:

-

Preparation: Dissolve

and Sodium Acetate in a mixture of Methanol/Water (4:1) in a 50 mL round-bottom flask. -

Addition: Add this compound dropwise at room temperature.

-

Mechanistic Note: The base (NaOAc) facilitates the elimination of HBr to form the transient vinyl bromide or alkyne, while simultaneously liberating free hydroxylamine.

-

-

Reflux: Heat the mixture to reflux (65°C) for 6 hours. Monitor by TLC (Silica, Hexane/EtOAc 3:1). The dibromide spot (

) will disappear, replaced by the isoxazole ( -

Workup: Cool to room temperature. Evaporate methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).-

Yield: 0.85 - 1.0 g (60-70%).

-

Product: Methyl 3-methylisoxazole-5-carboxylate.

-

Relevance: This scaffold is a "cyclic oxime" equivalent, often hydrolyzed to the acid for coupling in drug discovery (e.g., bioisostere for carboxylic acids or amide linkers).

-

Pathway Visualization

The following diagram illustrates the divergent pathways from this compound to Oxime and Isoxazole targets.

Caption: Divergent synthesis of Isoxazoles and

Applications in Drug Development

| Application Domain | Target Moiety | Pharmacological Relevance |

| Antibiotics | Methoxyimino-acetyl groups | Used in 3rd/4th gen Cephalosporins (e.g., Cefotaxime) to confer resistance against |

| Peptidomimetics | Reduction of the | |

| Anti-inflammatories | Isoxazole Core | The 3,5-disubstituted isoxazole ring serves as a pharmacophore in COX-2 inhibitors (e.g., Valdecoxib analogs), utilizing the stability of the N-O bond. |

Troubleshooting & Optimization

-

Issue: Low Yield in Isoxazole Synthesis.

-

Cause: Incomplete dehydrobromination or polymerization of the alkyne intermediate.

-

Solution: Use a stronger base (e.g.,

or DBU) in the first step to ensure complete conversion to the alkyne before adding hydroxylamine.

-

-

Issue: Mixture of Regioisomers.

-

Insight: The reaction of alkynoates with hydroxylamine can yield both 3,5- and 5,3-isomers.

-

Control: Controlling the pH is critical. At pH 6-7, the 5-carboxylate isomer (nucleophilic attack of N on

-carbon) is generally favored.

-

-

Storage: this compound is light-sensitive. Store in amber glass at 2-8°C to prevent slow debromination or hydrolysis.

References

-

Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. (2005). Link

-

Methyl 3-bromo-2-oxobutanoate and related derivatives. PubChem.[4] (2023).[1] Link

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. (2024). Link

-

Unn

-amino ethyl esters from diethyl malonate or ethyl -

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals. (2022).[6] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Chemoenzymatic synthesis using Methyl 2,3-dibromobutanoate

Application Note: Chemoenzymatic Synthesis of Enantiopure Aziridine-2-Carboxylates using Methyl 2,3-dibromobutanoate

Executive Summary